beta-Phellandrene

Content Navigation

Sourcing terpene monomers for high-MW optical polymers? alpha-Phellandrene & limonene yield low-Mn oligomers. beta-Phellandrene (CAS 555-10-2) enables low-temperature cationic polymerization to reach Mn >100,000, producing films with >90% transmittance. Its transoid diene is inert to Diels-Alder side reactions, allowing orthogonal use in complex syntheses. Key outcomes: • Mn >100,000 vs 90% transmittance, low specific gravity). • Selective reactivity: scavenge impurities without self-reaction. • Available in research to bulk scales with consistent purity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

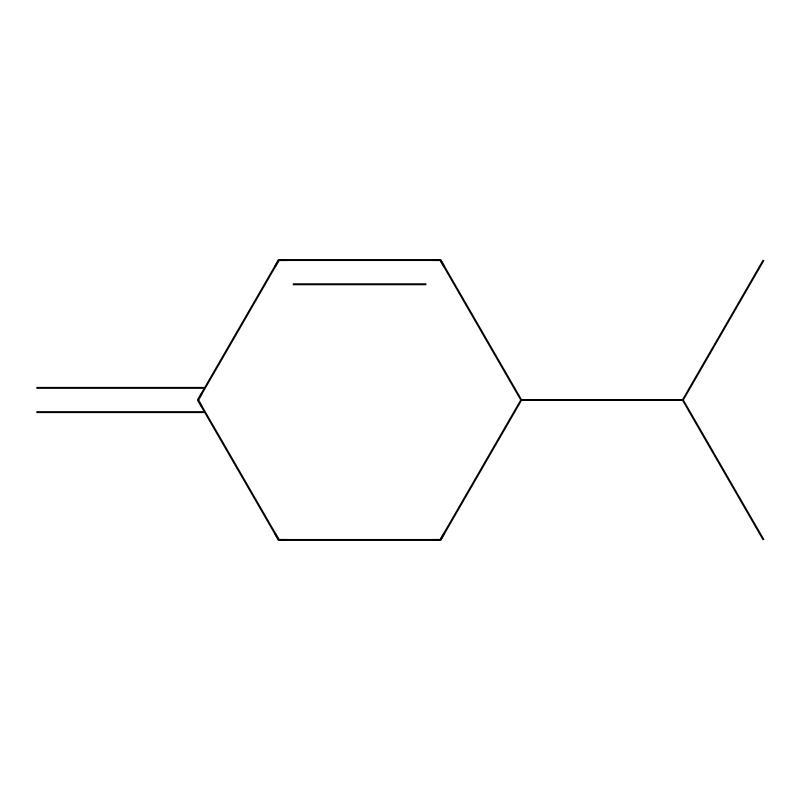

beta-Phellandrene (CAS 555-10-2) is a cyclic monoterpene characterized by a conjugated diene system containing one endocyclic and one exocyclic double bond. Unlike more common monoterpenes such as limonene or its isomer alpha-phellandrene, beta-phellandrene is highly valued in advanced materials and fine chemical synthesis for its unique structural rigidity and specific reactivity profile. Industrially, it serves as a premium precursor for high-transparency terpene resins, specialized optical plastics, and distinct fragrance derivatives. Procurement decisions favoring beta-phellandrene are typically driven by its distinct polymerization capabilities, unique dipole moment, and its orthogonal reactivity in cycloaddition environments compared to in-class alternatives[1].

Research Fit

Substituting beta-phellandrene with its closest isomer, alpha-phellandrene, or common benchmark terpenes like limonene, leads to catastrophic failures in targeted synthetic and polymerization workflows. Alpha-phellandrene features a conjugated endocyclic diene that readily adopts an s-cis conformation, making it highly reactive toward [4+2] Diels-Alder cycloadditions. In stark contrast, beta-phellandrene's diene system is conformationally locked in a transoid geometry within the ring, rendering it inert to standard dienophiles like maleic anhydride . This binary difference in reactivity is so absolute that Diels-Alder reactions are industrially used to selectively destroy alpha-phellandrene impurities to purify the beta isomer[1]. Furthermore, beta-phellandrene's exocyclic double bond enables low-temperature cationic polymerization to achieve number-average molecular weights (Mn) exceeding 100,000—a threshold unattainable with generic terpene substitutes, which typically yield low-molecular-weight oligomers [1].

Substitution Risk

Conformational Locking and Diels-Alder Inertness

The structural arrangement of beta-phellandrene features a conjugated system that is locked in a transoid conformation due to the exocyclic double bond on the rigid six-membered ring. Consequently, it cannot adopt the s-cis geometry required for [4+2] cycloadditions. When exposed to dienophiles like maleic anhydride, beta-phellandrene exhibits 0% Diels-Alder adduct formation, whereas alpha-phellandrene reacts quantitatively. This differential reactivity is leveraged industrially to purify beta-phellandrene by selectively precipitating alpha-isomer impurities as insoluble cis-adducts[1].

| Evidence Dimension | Diels-Alder Adduct Formation with Maleic Anhydride |

| Target Compound Data | Inert (0% cycloaddition due to locked transoid geometry) |

| Comparator Or Baseline | alpha-Phellandrene (Readily forms[4+2] cycloadducts) |

| Quantified Difference | Absolute binary divergence (Inert vs. Reactive) |

| Conditions | Standard [4+2] cycloaddition assay with dienophiles |

Crucial for synthetic chemists who require a conjugated diene that survives dienophile-rich environments without unwanted cross-reactivity.

Cationic Polymerization for High-Mn Optical Resins

Beta-phellandrene demonstrates exceptional suitability as a monomer for advanced optical plastics. Under low-temperature cationic polymerization conditions (-80°C to 70°C), beta-phellandrene yields polymers with a number-average molecular weight (Mn) exceeding 100,000 (up to 140,000). In contrast, standard terpene resins derived from mixed turpentines or limonene typically form low-molecular-weight tackifiers and oligomers. The resulting beta-phellandrene polymer exhibits a specific gravity of less than 1.0 and a total light transmittance of >90%, making it a superior lightweight optical material [1].

| Evidence Dimension | Number-Average Molecular Weight (Mn) of Polymer |

| Target Compound Data | Mn > 100,000 (up to 140,000) |

| Comparator Or Baseline | Standard terpene monomers (Typically yield low-Mn oligomers <10,000) |

| Quantified Difference | >10x increase in molecular weight capacity |

| Conditions | Low-temperature polymerization (-15°C to 70°C) with Lewis acid catalysts |

Enables the procurement of a bio-based monomer capable of producing ultra-lightweight, high-transparency plastics for optical lenses and films.

Elevated Dipole Moment for Enhanced Solvent Interaction

The presence of the exocyclic double bond in beta-phellandrene significantly alters its electron distribution compared to its endocyclic isomer. Beta-phellandrene exhibits a dipole moment of 0.91 D, which is more than three times higher than that of alpha-phellandrene (0.29 D). This elevated polarity directly impacts its miscibility, extraction efficiency, and behavior in polar solvent matrices, providing distinct advantages in targeted formulation workflows where alpha-phellandrene would exhibit inferior integration [1].

| Evidence Dimension | Dipole Moment (Polarity) |

| Target Compound Data | 0.91 D |

| Comparator Or Baseline | alpha-Phellandrene (0.29 D) |

| Quantified Difference | 3.13x higher dipole moment |

| Conditions | Standard physicochemical characterization at 20°C |

Dictates solvent selection and phase behavior, making the beta-isomer preferable for formulations requiring higher polarity interactions.

Manufacture of High-Transparency, Lightweight Optical Plastics

Driven by its ability to undergo low-temperature polymerization to achieve Mn > 100,000, beta-phellandrene is the monomer of choice for synthesizing advanced optical films and plastic lenses. Its resulting polymers offer a unique combination of high light transmittance (>90%) and low specific gravity (<1.0), outperforming conventional heavy optical polycarbonates and low-Mn terpene resins[1].

Orthogonal Protection and Selective Synthesis Workflows

Because beta-phellandrene is conformationally locked and inert to standard [4+2] cycloadditions, it serves as an ideal orthogonal diene in complex multi-step synthesis. Chemists can procure this compound for reaction environments containing strong dienophiles (like maleic anhydride), ensuring the beta-phellandrene skeleton remains intact while other reactive dienes are selectively modified or scavenged [2].

Targeted Oxidation for Specialty Fragrance Derivatives

The exocyclic double bond of beta-phellandrene provides a specific site for selective electrophilic addition and oxidation. Unlike alpha-phellandrene, which yields different cleavage products, the oxidation of beta-phellandrene's exocyclic bond generates distinct woody and fresh mint notes highly sought after in advanced perfumery and personal care formulations .

Application Fit Matrix

Physical Description

XLogP3

Boiling Point

Flash Point

Vapor Density

Odor

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (99.68%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Health Hazard

Other CAS

Associated Chemicals

Alpha-phellandrene (dl);13811-01-3

Alpha-phellandrene (l);4221-98-1

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

THE LOW BOILING POINT HYDROCARBON FRACTION OF THE OIL OF JUNIPERUS NANA WAS OBTAINED BY FRACTIONATION OF THE OIL OBTAINED BY STEAM DISTILLATION FROM THE LEAVES AND FRUIT, THEN SEPARATING FROM THE OXYGENATED COMPOUNDS ON A SILICA GEL COLUMN, ELUTING WITH PENTENE. COMPOUNDS WERE IDENTIFIED BY GAS CHROMATOGRAPHY.

THE ESSENTIAL OIL OF THE RHIZOMES OF HEDYCHIUM SPICATUM CONTAINS BETA-PHELLANDRENE AS DETERMINED BY GAS CHROMATOGRAPHY.

GAS AND THIN-LAYER CHROMATOGRAPHY WERE USED TO IDENTIFY THE COMPONENTS OF JUNIPERUS PHOENICEA OIL.

Explore Compound Types